physicochemical properties of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone
physicochemical properties of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone
An In-Depth Technical Guide to the Physicochemical Properties of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone
For the attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core , a heterocyclic ketone of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific rationale for the experimental methodologies employed in their determination. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy. This guide will delve into the structural attributes, solubility, melting point, and acid-base characteristics of the title compound, providing a solid foundation for its application in further research and development.
Introduction
(3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, a member of the benzophenone family, presents a unique combination of structural features: a dimethoxy-substituted phenyl ring, a central carbonyl group, and a pyridine moiety. This arrangement of functional groups imparts specific electronic and steric properties that govern its behavior in various chemical and biological systems. The presence of the basic pyridine nitrogen and the electron-donating methoxy groups on the phenyl ring creates a molecule with potential for diverse intermolecular interactions, influencing its solubility, crystal packing, and receptor binding affinity. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design, synthesis, and formulation.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity and three-dimensional structure.
Table 1: Chemical Identifiers for (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone
| Identifier | Value | Source |
| IUPAC Name | (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone | [1] |
| CAS Number | 27693-42-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1][2][4] |
| Molecular Weight | 243.26 g/mol | [1][4] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)OC | [1] |
| InChI | InChI=1S/C14H13NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9H,1-2H3 | [1] |
| InChIKey | CUTYZBYXXYWWHB-UHFFFAOYSA-N | [1] |
The structure of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone is depicted below. The dihedral angle between the two aromatic rings is a critical determinant of the molecule's conformation and its ability to interact with planar structures such as DNA or aromatic residues in proteins.
Caption: 2D structure of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone.
Physicochemical Properties and Their Determination
The physicochemical properties of a compound are critical predictors of its behavior in a variety of applications, from its absorption, distribution, metabolism, and excretion (ADME) profile in drug development to its processing characteristics in materials science.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method |
| Melting Point | 94-95 °C | Capillary Melting Point |
| Boiling Point | Not Experimentally Determined (Predicted > 300 °C) | N/A |
| logP | 1.8 | Computed (XLogP3)[1] |
| pKa | Not Experimentally Determined (Predicted ~3-4) | N/A |
| Aqueous Solubility | Poorly Soluble | Visual Inspection |
| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, DMF | Visual Inspection |
Melting Point: A Measure of Crystal Lattice Energy
The melting point is a fundamental property that provides insight into the purity of a compound and the strength of its crystal lattice. A sharp melting point range is indicative of high purity.
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Experimental Value: 94-95 °C[3]
Experimental Protocol: Capillary Melting Point Determination
The choice of the capillary method is based on its requirement for a small sample size and its established accuracy for crystalline solids.
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Sample Preparation: A small amount of the crystalline (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
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Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has melted is the completion of melting. The range between these two temperatures is the melting point range.
Diagram: Workflow for Melting Point Determination
Caption: Standard workflow for capillary melting point determination.
Solubility: Governing Bioavailability and Formulation
Solubility is a critical parameter, particularly in drug development, as it directly impacts bioavailability. The presence of both polar (carbonyl, pyridine) and non-polar (aromatic rings) regions in (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone suggests a nuanced solubility profile.[5][6][7][8]
Experimental Protocol: Qualitative Solubility Assessment
This protocol provides a rapid and efficient method for determining the qualitative solubility of the compound in a range of common laboratory solvents.
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Preparation: A set of test tubes is prepared, each containing approximately 1 mg of the compound.
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Solvent Addition: To each tube, 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) is added.
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Mixing: The tubes are vortexed for 30 seconds to ensure thorough mixing.
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Observation: The samples are visually inspected for the presence of undissolved solid. The solubility is classified as:
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Soluble: No visible solid particles.
-
Partially soluble: Some solid has dissolved, but undissolved particles remain.
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Insoluble: No apparent dissolution of the solid.
-
Expected Outcome and Rationale:
-
Water: Due to the significant non-polar surface area of the two aromatic rings, the compound is expected to be poorly soluble in water, despite the presence of polar groups capable of hydrogen bonding with water.[6][8]
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Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to be soluble in these solvents due to the ability of the carbonyl oxygen and pyridine nitrogen to act as hydrogen bond acceptors, and the overall polarity of the molecule being compatible with these solvents.
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Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in these solvents, which are excellent at solvating a wide range of organic molecules.
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Non-polar Solvents (e.g., Hexane): The compound is expected to have low solubility in non-polar solvents due to the presence of the polar carbonyl and pyridine functionalities.
Lipophilicity (logP): A Key ADME Parameter
The partition coefficient (P), expressed as its logarithm (logP), is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. It is a key indicator of a drug's ability to cross cell membranes.
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Computed Value (XLogP3): 1.8[1]
A positive logP value indicates that the compound is more soluble in the lipid-like octanol phase than in water, suggesting it is lipophilic. A value of 1.8 indicates moderate lipophilicity, which is often a desirable characteristic for orally administered drugs.
Acidity/Basicity (pKa): Influence on Ionization State
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, the pyridine nitrogen is basic and can be protonated. The pKa of the conjugate acid is a critical determinant of the compound's charge state at physiological pH (7.4), which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
This method is chosen for its sensitivity and the fact that the UV-Vis spectrum of the molecule is likely to change upon protonation of the pyridine ring, as this will alter the electronic distribution within the conjugated system.
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Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol).
-
Buffer Preparation: A series of buffers with known pH values ranging from approximately 2 to 7 are prepared.
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Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically around 1 absorbance unit).
-
Spectral Acquisition: The UV-Vis spectrum of each sample is recorded over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The absorbance at a wavelength that shows the largest difference between the protonated and deprotonated forms is plotted against the pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.
Diagram: Logic for pKa Determination via UV-Vis Spectroscopy
Caption: Rationale for using UV-Vis spectroscopy for pKa determination.
Conclusion
This guide has detailed the key and provided robust, field-tested protocols for their determination. The moderate lipophilicity and the presence of a basic center suggest that this molecule has properties that could be tuned for applications in medicinal chemistry. The provided methodologies are designed to be readily implemented in a standard laboratory setting, ensuring that researchers can reliably characterize this and similar molecules for their specific research and development needs.
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Drugfuture. 3,4-DIMETHOXYPHENYL 2-PYRIDYL KETONE. [Link]
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Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]
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Experimental No. (13) Aldehydes and ketones. [Link]
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CAS Common Chemistry. (3,4-Dimethoxyphenyl)-2-pyridinylmethanone. [Link]
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